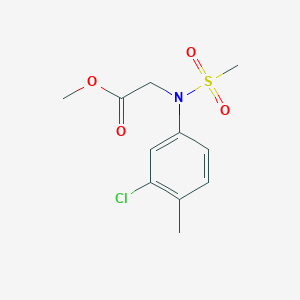
methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is an organic compound with a complex structure that includes a chloro, methyl, and methylsulfonyl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out in a batch reactor, and the conditions are optimized using microwave-assisted esterification to enhance efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of microwave technology combined with response surface methodology (RSM) is employed to optimize variables such as microwave power, catalyst concentration, and reaction time to achieve high conversion rates .
化学反応の分析
Types of Reactions
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate: Known for its unique combination of functional groups.
Methyl 2-(4-chloro-3-methyl-N-methylsulfonylanilino)acetate: Similar structure but with different positional isomers.
Methyl 2-(3-chloro-4-methyl-N-ethylsulfonylanilino)acetate: Variation in the sulfonyl group.
Uniqueness
Methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6204-86-0 |
|---|---|
分子式 |
C11H14ClNO4S |
分子量 |
291.75 g/mol |
IUPAC名 |
methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)12)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
InChIキー |
QNYNVGKZRDNFSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


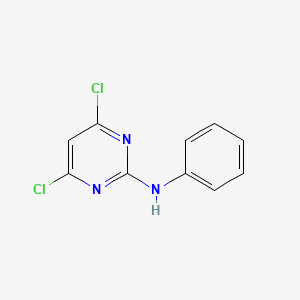
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)
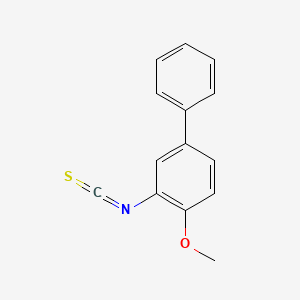
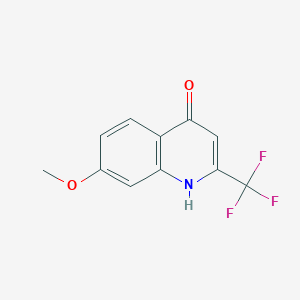
![5,6,8,9-Tetrahydrobenz[a]anthracen-11(10H)-one](/img/structure/B1361212.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1361219.png)
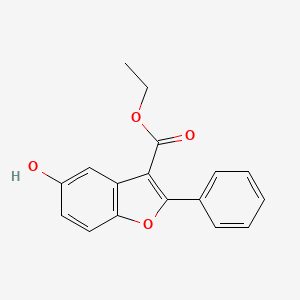


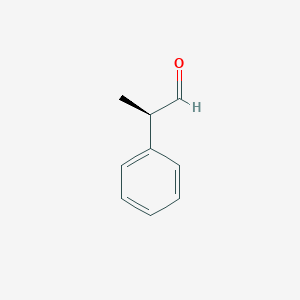
![(4R,5S)-4-hydroxy-5-[(1S,2R,3R)-1,2,3-trihydroxy-3-phenylpropyl]oxolan-2-one](/img/structure/B1361233.png)
